2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYL-3-NITROPHENYL)-3-PHENYLPROPANAMIDE
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Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYL-3-NITROPHENYL)-3-PHENYLPROPANAMIDE is a complex organic compound that belongs to the class of amides. This compound features a unique structure with a phthalimide moiety, a nitrophenyl group, and a phenylpropanamide backbone. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYL-3-NITROPHENYL)-3-PHENYLPROPANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.
Nitration of the Phenyl Group:
Amide Bond Formation: The final step involves coupling the phthalimide derivative with the nitrophenyl and phenylpropanamide groups using coupling reagents such as carbodiimides (e.g., DCC) or other activating agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The phthalimide moiety is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds with similar phthalimide structures.
Nitrophenyl Amides: Compounds with nitrophenyl and amide functionalities.
Phenylpropanamides: Compounds with a phenylpropanamide backbone.
Uniqueness
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYL-3-NITROPHENYL)-3-PHENYLPROPANAMIDE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H19N3O5 |
---|---|
Molecular Weight |
429.4g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C24H19N3O5/c1-15-11-12-17(14-20(15)27(31)32)25-22(28)21(13-16-7-3-2-4-8-16)26-23(29)18-9-5-6-10-19(18)24(26)30/h2-12,14,21H,13H2,1H3,(H,25,28) |
InChI Key |
QAZTYRTVRYRCNT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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